Superior Lipophilicity for Membrane Permeability: Ethyl Ester vs. Free Carboxylic Acid
The ethyl ester moiety of the target compound confers a significantly higher lipophilicity compared to its free acid analog (3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid). The predicted consensus Log P (octanol-water partition coefficient) for Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is 1.44 , whereas the free acid analog (CAS 1521867-75-3) is expected to have a substantially lower Log P due to its ionizable carboxyl group, typically around -1 to 0. This difference in lipophilicity directly influences membrane permeability and oral bioavailability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 1.44 |
| Comparator Or Baseline | 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1521867-75-3), predicted Log P ~ -0.5 |
| Quantified Difference | Δ Log P ≈ 1.9 (target more lipophilic) |
| Conditions | Predicted Log P values using computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
Higher lipophilicity (Log P 1.44) indicates better potential for passive membrane diffusion, a critical factor in early-stage drug discovery and lead optimization.
